![molecular formula C19H16F6O B2585816 3-[3-(Trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2-butanone CAS No. 477847-83-9](/img/structure/B2585816.png)
3-[3-(Trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2-butanone
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Overview
Description
The compound “3-[3-(Trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2-butanone” is a complex organic molecule that contains trifluoromethyl groups and phenyl groups . Trifluoromethyl groups are commonly used in pharmaceuticals and agrochemicals due to their ability to modify the properties of organic compounds .
Synthesis Analysis
While specific synthesis methods for this compound were not found, trifluoromethyl groups are often introduced into organic compounds through radical trifluoromethylation . Additionally, benzyl bromides are commonly used in organic synthesis .Scientific Research Applications
Pharmaceutical Applications
The trifluoromethyl group is a common feature in many pharmaceutical compounds due to its ability to enhance the biological activity and metabolic stability of drugs . The compound may serve as a precursor or an intermediate in the synthesis of various pharmacologically active molecules. Its unique structure could be utilized in the development of new therapeutic agents, particularly in the areas where the introduction of trifluoromethyl groups has proven beneficial, such as in the treatment of neurological disorders and cancer.
Catalysis
The trifluoromethyl groups within the compound can participate in various catalytic processes, including coupling reactions, nucleophilic reactions, and electrophilic reactions . This makes it a valuable component in the synthesis of complex organic molecules and could lead to advancements in green chemistry by facilitating reactions under milder conditions.
Lithium-Sulfur Batteries
A derivative of the compound, specifically 3,5-bis(trifluoromethyl)benzyl modified triazine-based covalent organic frameworks, has been used to suppress the shuttle effect of polysulfides in lithium-sulfur batteries . This application is crucial in enhancing the capacity and cyclic stability of these batteries, which are promising for future energy storage solutions.
Future Directions
properties
IUPAC Name |
4-[3-(trifluoromethyl)phenyl]-3-[[3-(trifluoromethyl)phenyl]methyl]butan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6O/c1-12(26)15(8-13-4-2-6-16(10-13)18(20,21)22)9-14-5-3-7-17(11-14)19(23,24)25/h2-7,10-11,15H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVCXJSWIMGAVHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(CC1=CC(=CC=C1)C(F)(F)F)CC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2-butanone |
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